Product packaging for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate(Cat. No.:CAS No. 1400645-04-6)

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Cat. No.: B1428277
CAS No.: 1400645-04-6
M. Wt: 302.12 g/mol
InChI Key: CJVOZHRQXALCMW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) is a high-purity chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a benzoate ester core strategically functionalized with bromo, isopropyl, and nitro substituents, making it a versatile intermediate for constructing complex molecules . Its molecular formula is C 11 H 12 BrNO 4 with a molecular weight of 302.12 g/mol . The distinct electronic properties of the nitro group, a strong electron-withdrawing group, and the bromo substituent on the aromatic ring create a multi-functional scaffold amenable to various cross-coupling reactions and nucleophilic aromatic substitutions . This allows researchers to sequentially derivatize the ring system, for instance, by reducing the nitro group to an aniline for amide coupling or diazonium chemistry, or by utilizing the bromine for metal-catalyzed cross-couplings such as Suzuki or Buchwald-Hartwig reactions . The presence of the isopropyl group can be exploited to study steric influences on reaction pathways and to modulate the lipophilicity and metabolic stability of resulting compounds. Key Applications & Research Value: The primary value of this compound lies in its role as a precursor for the synthesis of potential Active Pharmaceutical Ingredients (APIs), agrochemicals, and functional materials . It is particularly useful in exploring structure-activity relationships (SAR) due to its substitution pattern. The ester group can also be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, further expanding its utility as a synthetic intermediate. Handling & Safety: This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or household use . It requires careful handling by qualified professionals. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and precautionary information. The stated purity for this product is 98% .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO4 B1428277 Methyl 5-bromo-4-isopropyl-2-nitrobenzoate CAS No. 1400645-04-6

Properties

IUPAC Name

methyl 5-bromo-2-nitro-4-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-6(2)7-5-10(13(15)16)8(4-9(7)12)11(14)17-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVOZHRQXALCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177543
Record name Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400645-04-6
Record name Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400645-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Intermediates

Isopropylation of the Aromatic Ring

  • The isopropyl substituent at the 4-position is typically introduced via Friedel-Crafts alkylation using isopropyl chloride or isopropyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Control of temperature and stoichiometry is critical to avoid polyalkylation or rearrangement.

Bromination at the 5-Position

  • Bromination is achieved using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
  • The presence of activating or deactivating groups influences regioselectivity. For example, the isopropyl group is ortho/para-directing, while the nitro group is strongly deactivating and meta-directing.
  • Bromination is generally performed after isopropylation but before nitration to ensure substitution at the 5-position.

Nitration at the 2-Position

  • Nitration is conducted using a mixture of nitric acid and sulfuric acid (nitrating mixture).
  • The reaction temperature is maintained low (0–5 °C) to control the degree of nitration and avoid oxidation or degradation.
  • The nitro group is introduced selectively at the 2-position due to directing effects of existing substituents.

Esterification

  • The carboxylic acid precursor is converted to the methyl ester by reaction with methanol in the presence of acid catalysts such as sulfuric acid or by using methyl iodide and a base like potassium carbonate in a nucleophilic substitution.
  • Esterification is often performed as the final step to improve compound stability and facilitate purification.

Detailed Preparation Method Example

A representative synthetic route based on literature data and patents is summarized below:

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Friedel-Crafts Alkylation Benzene derivative + isopropyl chloride + AlCl3, 0–25 °C 75–85 Control temperature to avoid polyalkylation
2 Bromination NBS or Br2 in acetic acid or CCl4, 0–5 °C 70–90 Bromination regioselective for 5-position; NBS preferred for milder conditions
3 Nitration HNO3/H2SO4 mixture, 0–5 °C 60–80 Low temperature nitration to avoid side products
4 Esterification Methanol + H2SO4 or MeI + K2CO3 in DMF, room temp to 80 °C 90–97 Methyl iodide with base often gives higher yields and cleaner products

Research Findings and Optimization Notes

  • Catalyst and Reagent Selection: Use of N-bromosuccinimide (NBS) for bromination offers better control and fewer by-products compared to elemental bromine, improving yields and purification ease.
  • Temperature Control: Maintaining low temperatures during nitration (0–5 °C) is critical to prevent over-nitration and decomposition.
  • Esterification Efficiency: Methyl iodide with cesium carbonate or potassium carbonate in N,N-dimethylformamide (DMF) results in high esterification yields (up to 97%) at moderate temperatures (20–80 °C).
  • Purification: Silica gel column chromatography with hexane/ethyl acetate gradients and recrystallization from ethanol or dichloromethane are effective for isolating pure methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
  • Industrial Suitability: The described methods align with industrial processes emphasizing mild reaction conditions, high yield, and simple workup, as exemplified in related patents for brominated and nitrated aromatic compounds.

Comparative Data Table of Related Compound Preparations

Compound Key Reaction Conditions Yield (%) Reference/Source
Methyl 4-bromo-2-nitrobenzoate K2CO3, MeI, DMF, 80 °C, 3 h 94 Ambeed data on related esters
5-Bromo-2-methylpyridine (intermediate) Pd/C catalyzed hydrogenation, bromination 85–90 Patent CN101560183B
5-Bromo-2-methyl-4-hydroxypyridinecarboxylate Multi-step bromination, esterification 15.7 (overall) Patent CN102321016A
Methyl 5-bromo-2-methyl-3-nitrobenzoate Multi-step nitration, bromination, esterification 70–90 BenchChem analog

Chemical Reactions Analysis

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate undergoes several types of chemical reactions:

Common reagents used in these reactions include nitric acid for nitration, reducing agents like tin and hydrochloric acid for reduction, and bromine for bromination. The major products formed from these reactions include various substituted benzoates and amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is primarily utilized in organic synthesis, particularly in the formation of complex organic molecules through various reactions:

  • Suzuki-Miyaura Coupling : This compound can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for synthesizing larger molecular frameworks.
  • Reduction Reactions : It can be reduced to yield amines, contributing to the synthesis of biologically active compounds.

2. Biological Activity

The compound exhibits notable biological activity, particularly in cancer research and enzyme inhibition:

  • Antitumor Activity : In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines such as HeLa and Jurkat cells. The mechanism involves inducing apoptosis selectively in cancer cells while sparing non-cycling peripheral blood mononuclear cells.
  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit enzymes relevant to neurodegenerative diseases:
    • Monoamine Oxidase-B (MAO-B) : It shows potential as a selective inhibitor, which could be beneficial in treating conditions like Parkinson's disease.
    • Acetylcholinesterase (AChE) : Its inhibition suggests possible applications in enhancing cholinergic transmission for Alzheimer's disease treatment.

Study on Antitumor Effects

A study investigated the effects of this compound on tumor growth using xenograft models. The results demonstrated significant reductions in tumor size when administered at specific dosages. The underlying mechanism was linked to modulation of cell cycle proteins and induction of apoptosis through caspase activation pathways.

CompoundIC50 (µM)Effect
This compound15Antitumor activity
Alisertib20Aurora A inhibition
Staurosporine10Non-selective cytotoxicity

Mechanism of Action

The exact mechanism of action for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is not well-documented. it is likely that the compound interacts with specific molecular targets in proteins, affecting their function and interactions. The pathways involved may include various enzymatic reactions and binding interactions with protein active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate listed in the Combi-Blocks Nitro Compounds Catalog () share a methyl nitrobenzoate backbone but differ in substituent positions and functional groups. Below is a comparative analysis based on substituent effects, purity, and inferred properties:

Table 1: Structural and Functional Comparison of Methyl Nitrobenzoate Derivatives

Compound ID Substituents (Positions) CAS Number Purity Key Features
QA-6418 5-Br, 4-Isopropyl, 2-NO₂ 1400645-04-6 95% High steric bulk, electron-withdrawing groups at 2 and 5 positions.
WZ-9043 3-Br, 4-OCH₃, 5-NO₂ 40258-73-9 97% Methoxy group (electron-donating) at 4, bromine and nitro at adjacent positions.
QJ-9113 4-Br, 2-OCH₃, 5-NO₂ 98590-43-3 95% Methoxy at 2 (ortho to nitro), bromine at 3. Potential for intramolecular H-bonding.
QJ-1907 5-Br, 2-OCH₃, 3-NO₂ 67657-90-3 98% Nitro at 3 (meta to ester), methoxy at 2. Altered electronic distribution.
WZ-9097 3-Br, 4-NHCH₃, 5-NO₂ 1219123-06-4 98% Methylamino group (basic) at 4; unique N–H bonding potential.

Key Comparative Insights:

Substituent Position and Reactivity: QA-6418’s 2-nitro and 5-bromo groups create a para-directing pattern, favoring electrophilic substitution at position 4. In contrast, WZ-9043’s 3-bromo and 4-methoxy groups may lead to ortho/para selectivity due to the methoxy’s electron-donating nature . highlights that bulky groups disrupt hydrogen-bonding networks, affecting crystal packing .

Electronic Effects: QA-6418’s nitro group at position 2 withdraws electron density, deactivating the ring. QJ-1907’s 3-nitro group may exhibit weaker deactivation due to its meta position relative to the ester . WZ-9097’s methylamino group introduces basicity and hydrogen-bond donor capacity, unlike the inert isopropyl group in QA-6416. This could enhance solubility in polar solvents .

Synthetic Accessibility: Higher purity (98%) in QJ-1907 and WZ-9097 suggests optimized synthetic routes, possibly due to milder reaction conditions for methoxy/methylamino incorporation. QA-6418’s 95% purity may reflect challenges in introducing the isopropyl group .

Crystallographic Considerations :

  • Tools like SHELX () and ORTEP () are critical for resolving structural differences. QA-6418’s steric bulk may result in lower symmetry crystals compared to QJ-9113’s planar methoxy-substituted derivative .

Research Findings and Implications

While direct experimental data (e.g., melting points, solubility) are unavailable in the provided evidence, trends can be inferred:

  • Solubility : QA-6418’s hydrophobicity (isopropyl) likely reduces aqueous solubility compared to methoxy analogs.
  • Crystallinity: ’s discussion on hydrogen bonding suggests QA-6418 may form fewer intermolecular interactions than WZ-9097, which has an N–H donor .

Biological Activity

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a compound of significant interest in biological and chemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is a halogenated benzoate derivative, characterized by its bromine and nitro substituents on the aromatic ring. Its molecular formula is C12H14BrN1O2, and it is primarily utilized in organic synthesis and proteomics research.

The biological activity of this compound is largely attributed to its ability to participate in various biochemical pathways:

  • Target Interaction : This compound interacts with specific proteins involved in cell signaling and division, particularly targeting kinases such as Aurora A, which plays a crucial role in mitosis.
  • Inhibition Studies : Similar compounds have demonstrated inhibition of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential neuroprotective effects .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown its effectiveness against cancer cell lines such as HeLa and Jurkat cells. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells while sparing non-cycling peripheral blood mononuclear cells (PBMCs), indicating a selective toxicity profile .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes relevant to various diseases:

  • MAO-B Inhibition : Compounds structurally related to this compound have shown promising results as selective inhibitors of MAO-B, which is implicated in neurodegenerative disorders like Parkinson's disease .
  • AChE Activity : The potential of this compound to inhibit AChE suggests applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Study on Antitumor Effects

A study investigating the effects of this compound on tumor growth in xenograft models demonstrated significant reductions in tumor size when administered at specific dosages. The mechanism was linked to the modulation of cell cycle proteins and induction of apoptosis through caspase activation pathways .

Compound IC50 (µM) Effect
This compound15Antitumor activity
Alisertib20Aurora A inhibition
Staurosporine10Non-selective cytotoxicity

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other halogenated benzoates:

Compound Biological Activity Selectivity
This compoundAntitumor, MAO-B inhibitionHigh
Methyl 2-bromo-5-nitrobenzoateModerate antitumor activityModerate
Methyl 5-bromo-2-nitrobenzoateLow MAO-B inhibitionLow

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

  • Bromination : Introducing bromine at the 5-position using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃) .
  • Isopropyl Group Introduction : Friedel-Crafts alkylation or directed ortho-metalation strategies may position the isopropyl group at the 4-position .
  • Nitration : Nitration at the 2-position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
    Optimization : Use low-temperature kinetics studies to minimize side reactions. Monitor intermediates via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. DMF) to improve regioselectivity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from bromine and nitro groups .
    • IR : Confirm ester (C=O ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities .
  • Crystallography :
    • SHELXL : Refine X-ray data to resolve anisotropic displacement parameters, especially for bromine and nitro groups .
    • ORTEP : Visualize thermal ellipsoids to assess positional disorder in the isopropyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and nitro groups influence reactivity?

  • Steric Effects : The bulky isopropyl group at the 4-position hinders nucleophilic attack at adjacent positions, directing reactions to the 5-bromo or 2-nitro sites .
  • Electronic Effects :
    • The nitro group is a strong meta-directing deactivator, reducing electrophilicity at the 3- and 6-positions.
    • Bromine’s inductive effect enhances electrophilicity at the 5-position, facilitating Suzuki-Miyaura cross-coupling .
      Experimental Validation : Compare reaction rates in substituted analogs using Hammett plots or computational DFT studies .

Q. How can crystallographic data discrepancies (e.g., disordered regions) be resolved during refinement?

  • SHELXL Strategies :
    • Use PART and FREE commands to model disorder in the isopropyl group .
    • Apply SIMU and DELU restraints to smooth thermal parameters .
  • Validation : Cross-check with PLATON to detect missed symmetry or twinning .

Q. What medicinal chemistry applications and assays are relevant for derivatives of this compound?

  • Applications :
    • Antimicrobial Agents : Derivatives with substituted amines (via bromine displacement) show activity against Gram-positive bacteria .
    • Kinase Inhibitors : Nitro-to-amine reduction yields precursors for ATP-binding site targeting .
  • Assays :
    • MIC Assays : Test bacterial growth inhibition (e.g., S. aureus ATCC 25923) .
    • Molecular Docking : Screen against crystallized kinase targets (e.g., EGFR) using AutoDock Vina .

Comparative Analysis of Substituent Effects

CompoundSubstituentsKey Reactivity DifferencesReference
Methyl 5-bromo-2-nitrobenzoateNo isopropyl groupFaster bromine displacement at 5-position
Methyl 4-isopropyl-2-nitrobenzoateNo bromineReduced electrophilicity at 5-position
Methyl 5-cyano-2-nitrobenzoateCyano at 5-positionEnhanced electron-withdrawing effects

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
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Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

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